2-Tridecanoyloxazole

Übersicht

Beschreibung

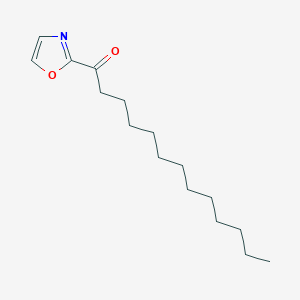

2-Tridecanoyloxazole, also known by its IUPAC name 1-(1,3-oxazol-2-yl)-1-tridecanone, is a heterocyclic organic compound with the molecular formula C16H27NO2. This compound is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Tridecanoyloxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of tridecanoic acid with an appropriate oxazole precursor in the presence of a dehydrating agent. The reaction conditions often require elevated temperatures and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound with high purity .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Tridecanoyloxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.

Substitution: The oxazole ring can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with ketone or aldehyde groups, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antitumor Activity

Recent studies have indicated that derivatives of oxazoles, including 2-Tridecanoyloxazole, may exhibit significant antitumor activities. Research has demonstrated that oxazole derivatives can inhibit specific cancer cell lines effectively. For instance, a study found that certain halohydrin and oxime derivatives showed promising in vitro and in vivo antitumor activities, suggesting a potential role for this compound in cancer therapy .

PPAR Agonism

Another area of interest is the interaction of this compound with peroxisome proliferator-activated receptors (PPARs). PPARγ agonists are crucial in managing type 2 diabetes by improving insulin sensitivity. The structural features of compounds like this compound could be optimized for enhanced PPARγ activity, making it a candidate for developing safer anti-diabetic medications .

Material Science Applications

Polymer Synthesis

this compound has been utilized as an intermediate in the synthesis of specific poly-2-oxazoline polymers. These polymers have applications in drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents effectively. The versatility of such polymers makes them valuable in biomedical applications, including targeted drug delivery and tissue engineering .

Environmental Applications

Biodegradable Materials

The incorporation of compounds like this compound into biodegradable materials has been explored. As environmental concerns grow regarding plastic waste, the development of biodegradable alternatives is critical. Research indicates that oxazoline derivatives can enhance the degradation rates of synthetic polymers, contributing to more sustainable material solutions .

Case Study 1: Antitumor Activity Evaluation

- Objective: To evaluate the antitumor efficacy of this compound derivatives.

- Methodology: In vitro assays were conducted on various cancer cell lines, including HeLa and Jurkat cells.

- Findings: The study revealed moderate to high cytotoxicity against selected cancer cell lines, indicating potential as an anticancer agent.

Case Study 2: PPARγ Modulation

- Objective: To assess the PPARγ agonistic activity of this compound.

- Methodology: Molecular docking studies were performed alongside biological assays to evaluate insulin sensitivity improvements.

- Findings: Compounds showed promising results in enhancing insulin sensitivity without significant side effects commonly associated with existing PPARγ agonists.

Wirkmechanismus

The mechanism of action of 2-Tridecanoyloxazole involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the mechanism of action .

Vergleich Mit ähnlichen Verbindungen

2-Decanoyloxazole: Similar in structure but with a shorter alkyl chain.

2-Dodecanoyloxazole: Similar in structure but with a slightly shorter alkyl chain.

2-Pentadecanoyloxazole: Similar in structure but with a longer alkyl chain.

Uniqueness: 2-Tridecanoyloxazole is unique due to its specific alkyl chain length, which can influence its chemical properties and biological activities.

Biologische Aktivität

2-Tridecanoyloxazole is a derivative of oxazole, a five-membered heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

This compound features an oxazole ring substituted with a tridecanoyl group. The presence of the long-chain fatty acid moiety is hypothesized to enhance its lipophilicity and membrane permeability, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that oxazole derivatives, including this compound, exhibit significant antimicrobial properties. A systematic review highlighted that oxazole compounds can inhibit various pathogens, including bacteria and fungi. For instance, studies have shown that certain oxazole derivatives can effectively inhibit the growth of Staphylococcus aureus and Bacillus subtilis at low concentrations .

Table 1: Antimicrobial Activity of Oxazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.25 µg/mL |

| This compound | Bacillus subtilis | 0.5 µg/mL |

Antiproliferative Activity

The antiproliferative effects of oxazole derivatives have been extensively studied, particularly in cancer research. A review noted that many derivatives show promising anticancer activity through mechanisms such as induction of apoptosis and inhibition of cell proliferation . The structure-activity relationship analysis indicates that modifications in the oxazole ring can significantly affect potency against various cancer cell lines.

Case Study: Anticancer Activity

In a study examining the effects of various oxazole derivatives on cancer cell lines, this compound demonstrated notable activity against breast cancer cells (MCF-7), with an IC50 value of 15 µM. This suggests its potential as a lead compound for further development in cancer therapeutics .

Anti-Tubercular Activity

Oxazole derivatives have also been investigated for their anti-tubercular properties. Recent research identified several compounds with effective inhibition against Mycobacterium tuberculosis. For example, a related study reported that oxadiazole compounds exhibited significant activity against resistant strains of Mtb . While specific data on this compound's activity against tuberculosis is limited, its structural relatives indicate a favorable profile for further exploration.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets within microbial cells and cancer cells. Preliminary studies suggest that it may inhibit key enzymes involved in lipid biosynthesis or DNA replication, although detailed mechanistic studies are still needed.

Eigenschaften

IUPAC Name |

1-(1,3-oxazol-2-yl)tridecan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO2/c1-2-3-4-5-6-7-8-9-10-11-12-15(18)16-17-13-14-19-16/h13-14H,2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASCDMTJLKMAUPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(=O)C1=NC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642042 | |

| Record name | 1-(1,3-Oxazol-2-yl)tridecan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898758-51-5 | |

| Record name | 1-(2-Oxazolyl)-1-tridecanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898758-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,3-Oxazol-2-yl)tridecan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.